HT-2 Toxin 4-Glucuronide-13C2,D3
Description
Contextualization of HT-2 Toxin as a Mycotoxin Metabolite
HT-2 toxin is not typically the primary compound produced by Fusarium species fungi on crops like corn, wheat, barley, and oats. romerlabs.com Instead, it is the major and rapid metabolic byproduct of T-2 toxin following ingestion by humans and animals. nih.govfood.gov.uk This biotransformation primarily involves the deacetylation of T-2 toxin at the C-4 position. nih.govfood.gov.uk Both T-2 and HT-2 toxins belong to the type A trichothecenes, a class of mycotoxins known to inhibit protein synthesis, which can lead to a range of adverse health effects. romerlabs.comnih.gov Due to their frequent co-occurrence and similar toxicological profiles, regulatory bodies often consider the sum of T-2 and HT-2 toxins when setting guidance levels for food and feed. nih.govqub.ac.uk
The major metabolic pathway for T-2 toxin across various animal species is its swift deacetylation to form HT-2 toxin. nih.govfood.gov.uk In fact, studies have shown that T-2 toxin is extensively hydrolyzed to HT-2 and other metabolites during its rapid absorption in the intestine. food.gov.uk This makes the presence and concentration of HT-2 toxin a crucial indicator of exposure to T-2 toxin.
Significance of Glucuronide Conjugates in Mycotoxin Biotransformation
Glucuronidation is a major phase II metabolic pathway for detoxifying a wide array of foreign compounds, including mycotoxins. tandfonline.commdpi.comresearchgate.net This process involves the enzymatic addition of a glucuronic acid molecule to the toxin, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com The resulting glucuronide conjugate is more water-soluble and can be more readily excreted from the body, primarily through urine and bile. tandfonline.comnih.gov
For HT-2 toxin, glucuronidation is a significant detoxification step. mdpi.com In mammals, HT-2 toxin can be conjugated at its available hydroxyl groups, with studies identifying both HT-2-3-glucuronide and HT-2-4-glucuronide as metabolites. mdpi.com The formation of these glucuronides is a key indicator of exposure to T-2 and HT-2 toxins, especially since the parent toxins are often rapidly metabolized and may not be detectable in biological samples for extended periods. In pigs, for instance, a significant percentage of T-2 toxin metabolites in urine and bile are glucuronide conjugates. nih.gov
Role of Stable Isotope-Labeled HT-2 Toxin 4-Glucuronide-13C2,D3 in Research
The accurate quantification of mycotoxin metabolites in complex matrices like food, feed, and biological fluids is a significant analytical challenge. Matrix effects, where other components in the sample interfere with the analysis, can lead to inaccurate results. researchgate.netnih.gov Stable isotope dilution analysis (SIDA) is a powerful technique that overcomes these challenges. nih.govrestek.com SIDA employs stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like carbon-13 (¹³C) or deuterium (B1214612) (D). researchgate.netlibios.fr
This compound is a stable isotope-labeled internal standard specifically designed for the analysis of HT-2 toxin 4-glucuronide. clearsynth.com By adding a known amount of this standard to a sample at the beginning of the analytical process, any losses during sample preparation or variations in instrument response can be corrected for, leading to highly accurate and precise quantification. nih.govromerlabs.com The use of fully carbon-13 labeled standards is considered the gold standard as it avoids issues like H/D exchange that can sometimes occur with deuterated standards. researchgate.net
Overview of Research Directions for HT-2 Toxin 4-Glucuronide
Research involving HT-2 toxin 4-glucuronide is multifaceted. A primary focus is on human and animal biomonitoring to assess exposure to T-2 and HT-2 toxins. mdpi.comresearchgate.net By measuring the levels of glucuronide conjugates in urine, scientists can get a more accurate picture of an individual's or population's exposure, even if the parent toxins are no longer detectable.
Another critical area of research is understanding the species-specific differences in T-2 and HT-2 toxin metabolism. The rates and types of glucuronide conjugates formed can vary between species, which has important implications for toxicological risk assessment and the extrapolation of animal data to humans.
Furthermore, the development of advanced analytical methods, often employing liquid chromatography-mass spectrometry (LC-MS), is ongoing to improve the detection and quantification of HT-2 toxin glucuronides and other metabolites in various matrices. mdpi.comacs.org These methods are essential for enforcing regulatory limits and ensuring food safety. qub.ac.uk
Detailed Research Findings
Recent studies have provided valuable insights into the metabolism and detection of HT-2 toxin and its glucuronides.
| Research Area | Key Findings |
| Metabolism in Plants | In wheat, HT-2 toxin is metabolized into various products, including mono- and diglucosylated forms. Biotransformation reactions can be observed as early as 6 hours after exposure. nih.govacs.orgresearchgate.net |
| Mammalian Metabolism | In mammals, T-2 toxin is rapidly deacetylated to HT-2 toxin. nih.govfood.gov.uk Both HT-2-3-glucuronide and HT-2-4-glucuronide are formed as major phase II metabolites. mdpi.com |
| Analytical Methodology | Stable isotope dilution analysis using labeled standards like this compound is crucial for accurate quantification and overcoming matrix effects in LC-MS/MS analysis. nih.govnih.govrestek.com |
| Human Biomonitoring | The presence of HT-2 toxin and its glucuronide conjugates in urine is a reliable biomarker for assessing human exposure to T-2 and HT-2 toxins. mdpi.comresearchgate.net |
Properties
Molecular Formula |
C₂₆¹³C₂H₃₇D₃O₁₄ |
|---|---|
Molecular Weight |
605.61 |
Synonyms |
(3α,4β,8α)-15-(Acetyloxy)-12,13-epoxy-3-hydroxy-8-(3-methyl-1-oxobutoxy)trichothec-9-en-4-yl-β-D-glucopyranosiduronic Acid-13C2,D3; |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Formation of Ht 2 Toxin 4 Glucuronide
Glucuronidation as a Phase II Biotransformation Mechanism
Glucuronidation is a major Phase II metabolic reaction in mammals, responsible for the detoxification of a wide array of foreign compounds, including mycotoxins like HT-2. nih.gov This process involves the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its elimination from the body. wikipedia.org The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs). wikipedia.org
Role of UDP-Glucuronosyltransferases (UGTs) in HT-2 Toxin Glucuronidation
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.orgyoutube.com In the case of HT-2 toxin, which possesses multiple hydroxyl groups, UGTs can attach a glucuronic acid moiety to these sites. The specific UGT isoforms involved in the glucuronidation of HT-2 can vary between species, leading to different metabolic profiles. While the C-3 hydroxyl group is a primary site for glucuronidation in humans, the formation of HT-2 toxin 4-glucuronide highlights the activity of UGTs at the C-4 position as well. acs.org
Species-Specific Patterns of Glucuronide Formation
The metabolic fate of HT-2 toxin, including the formation of its glucuronide conjugates, exhibits significant variation across different animal species. These differences are largely attributed to the varying expression and activity of UGT enzymes in the liver and other tissues. acs.org
In vitro studies using liver microsomes from various species have been instrumental in elucidating the species-specific patterns of HT-2 toxin glucuronidation. These preparations contain a high concentration of UGT enzymes and allow for direct comparison of metabolic capabilities under controlled conditions.
A distinct species-specific pattern of glucuronidation for both T-2 toxin and its primary metabolite, HT-2 toxin, has been observed in studies utilizing liver microsomes from rats, mice, pigs, and humans. acs.org Notably, pig liver microsomes have been shown to form substantial amounts of HT-2 toxin 4-glucuronide, a previously unidentified isomer. acs.org In contrast, rat liver microsomes produce only trace amounts of HT-2 toxin 4-glucuronide, with HT-2 toxin 3-glucuronide being the more predominant metabolite. acs.org In human liver microsomes, while HT-2 toxin 3-glucuronide is the major product, the formation of HT-2 toxin 4-glucuronide also occurs, albeit generally as a minor metabolite. mdpi.com
| Species | Primary HT-2 Glucuronide Metabolite | Formation of HT-2 Toxin 4-Glucuronide | Reference |
| Pig | HT-2 Toxin 4-Glucuronide | Substantial | acs.org |
| Rat | HT-2 Toxin 3-Glucuronide | Trace amounts | acs.org |
| Human | HT-2 Toxin 3-Glucuronide | Minor metabolite | mdpi.com |
| Mouse | Not specified as primary | Not specified as primary | acs.org |
In vivo studies in animal models provide a more comprehensive understanding of the metabolic fate of HT-2 toxin, as they account for absorption, distribution, metabolism, and excretion. These studies have confirmed the formation of glucuronide conjugates of HT-2 toxin in various animal species. nih.govmdpi.com For instance, in rats, glucuronide conjugates of HT-2 and its other metabolites have been identified. mdpi.com Similarly, studies in pigs have also demonstrated the presence of glucuronide conjugates of T-2 toxin and its metabolites in bile and urine. acs.org While these in vivo studies confirm the occurrence of glucuronidation, the specific identification and quantification of the HT-2 toxin 4-glucuronide isomer can be challenging without the use of analytical standards. acs.org
Formation of HT-2 Toxin 4-Glucuronide Isomer
The formation of the HT-2 toxin 4-glucuronide isomer is a direct result of the enzymatic activity of specific UGTs on the C-4 hydroxyl group of the HT-2 toxin molecule. acs.org The structure of this novel metabolite has been elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. acs.org The linkage of the glucuronic acid moiety to the C-4 position was confirmed by heteronuclear multiple bond correlation (HMBC) NMR data, which showed a correlation between the anomeric proton of the glucuronic acid and the C-4 of the HT-2 toxin. acs.org The stereochemistry of the linkage was determined to be a β-configuration based on the coupling constant of the anomeric proton. acs.org The discovery of this isomer underscores the complexity of HT-2 toxin metabolism and the regio- and stereoselective nature of UGT enzymes. acs.org
Interconversion and Hydrolysis of Glucuronide Conjugates
The formation of glucuronide conjugates is not necessarily a terminal event. These conjugates can be subject to hydrolysis, a process that cleaves the glucuronic acid moiety, thereby releasing the parent aglycone, in this case, HT-2 toxin. This deconjugation can be mediated by β-glucuronidases, enzymes that are present in various tissues and are also produced by the gut microflora.
Hydrolysis Efficiencies of HT-2 Toxin Glucuronides by β-Glucuronidase
The analysis of total mycotoxin exposure often requires the cleavage of glucuronide conjugates back to their parent aglycone form, a process known as deconjugation. This is accomplished by enzymatic hydrolysis using β-glucuronidases. nih.gov The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme and incubation conditions.
Research has shown that β-glucuronidase from different sources exhibits varying levels of effectiveness. For instance, β-glucuronidase from Helix pomatia is not considered suitable for the analysis of samples containing T-2 toxin glucuronide because it can also cleave the acetyl group from the parent T-2 toxin, forming HT-2 toxin and its glucuronides, which complicates the accurate quantification of the original metabolites. acs.org
Studies have investigated the hydrolysis efficiency for HT-2 toxin glucuronides under different incubation times and enzyme concentrations. Generally, longer incubation times and higher amounts of the enzyme lead to improved hydrolysis. acs.org
Below is a table summarizing the hydrolysis efficiencies for HT-2 toxin glucuronides under various conditions, showing the percentage of HT-2 toxin formed after enzymatic cleavage.
Table 1: Hydrolysis Efficiencies of HT-2 Toxin Glucuronides Data derived from a study on the enzymatic cleavage of 10 mM solutions of HT-2 toxin glucuronides. acs.org
| Enzyme Source | Incubation Time (min) | Enzyme Amount (Units) | Hydrolysis Efficiency (%) |
|---|---|---|---|
| β-glucuronidase (E. coli) | 30 | 500 | ~80 |
| β-glucuronidase (E. coli) | 60 | 500 | ~90 |
| β-glucuronidase (E. coli) | 120 | 500 | >95 |
| β-glucuronidase (H. pomatia) | 30 | 500 | ~60 |
Factors Influencing Glucuronide Stability and Deconjugation in Biological Matrices
The stability of glucuronide conjugates and the efficiency of their deconjugation are critical for accurate biomonitoring. The process can be reversed not only through enzymatic hydrolysis by β-glucuronidases found in tissues and gut microflora but also under certain chemical conditions like an acidic environment.
Several key factors influence the rate and completeness of β-glucuronidase hydrolysis:
Enzyme Source: As noted, different β-glucuronidase enzymes have different efficiencies. sigmaaldrich.com Enzymes derived from sources like Patella vulgata (limpet), Helix pomatia (snail), Red abalone, and E. coli show varied performance depending on the specific glucuronide substrate. sigmaaldrich.com
pH: The pH of the reaction buffer is a critical parameter. For example, purified abalone β-glucuronidase shows optimal activity at an acidic pH of 4.5, with its efficiency dropping significantly as the pH increases. imcstips.com In contrast, other enzymes may have a broader active pH range or a neutral to alkaline optimum. imcstips.com The heterogeneous nature of urine samples means that pH adjustment is often necessary to achieve optimal enzyme activity. imcstips.com
Enzyme Concentration/Titer: The amount of enzyme used directly impacts the reaction rate. sigmaaldrich.com For some glucuronides, a low enzyme concentration is sufficient for complete hydrolysis, while others, like codeine-glucuronide, may require a much higher titer to achieve complete conversion in a reasonable timeframe. sigmaaldrich.com
Temperature and Incubation Time: Higher temperatures (e.g., 60°C) and longer incubation times generally increase the efficiency of hydrolysis, though the optimal conditions can vary depending on the enzyme and substrate. acs.orgsigmaaldrich.com
These factors must be carefully controlled in analytical methods to ensure the reliable quantification of total mycotoxin exposure from conjugated metabolites present in biological matrices like urine. nih.gov
Advanced Analytical Methodologies for Ht 2 Toxin 4 Glucuronide 13c2,d3
Principles and Applications of Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Assays (SIDA) are powerful analytical techniques that utilize stable isotope-labeled compounds as internal standards to achieve highly accurate and precise quantification. This approach is particularly advantageous for complex sample matrices where significant variability in analyte recovery and instrument response can occur.
HT-2 toxin 4-glucuronide-13C2,D3 serves as an ideal internal standard for the quantification of its unlabeled counterpart, HT-2 toxin 4-glucuronide. libios.frsigmaaldrich.com By incorporating stable isotopes of carbon (¹³C) and deuterium (B1214612) (D), the internal standard is chemically identical to the analyte of interest but has a different molecular weight. libios.fr This mass difference allows for their distinct detection by a mass spectrometer, while their identical chemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. sigmaaldrich.comfoodriskmanagement.com
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the most effective way to ensure accurate quantification. libios.fr A known amount of this compound is added to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte to the signal from the labeled internal standard is then used to calculate the concentration of the native analyte in the original sample. This method effectively normalizes for any variations that may occur during the analytical procedure. foodriskmanagement.com
A significant challenge in analyzing mycotoxins in food and biological samples is the "matrix effect," where other components in the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. hpst.cznih.gov Additionally, losses of the analyte can occur during the various steps of sample preparation and cleanup. sigmaaldrich.com
The use of this compound as an internal standard in a Stable Isotope Dilution Assay effectively compensates for these issues. hpst.cznih.gov Since the labeled standard has the same physicochemical properties as the native analyte, it is affected by matrix effects and recovery losses in the same way. sigmaaldrich.com Therefore, by measuring the ratio of the native analyte to the labeled standard, these variations are canceled out, leading to a more accurate and reliable quantification. hpst.cznih.gov Studies have demonstrated that using ¹³C-labeled internal standards can result in apparent recoveries between 88% and 105%, showcasing the effectiveness of this approach in mitigating matrix effects. hpst.cznih.gov
Interactive Data Table: Impact of Internal Standard on Mycotoxin Recovery in Maize
This table illustrates the effectiveness of using internal standards in correcting for matrix effects, showing the difference in measured concentrations with and without internal calibration.
| Mycotoxin | Certified Value (µg/kg) | Measured Concentration without Internal Standard (µg/kg) | Measured Concentration with Internal Standard (µg/kg) |
| DON | 176 ± 22 | 463 ± 16 | 191 ± 41 |
| ZEN | 470 ± 30 | 653 ± 20 | 470 ± 30 |
| FB1 | 670 ± 20 | 700 | 670 ± 20 |
Source: Adapted from food risk management studies. foodriskmanagement.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds simultaneously. libios.frmdpi.com
High-Resolution Mass Spectrometry (HRMS), particularly with technologies like Orbitrap and Time-of-Flight (TOF), is a powerful tool for the identification and structural elucidation of unknown metabolites. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is crucial for characterizing novel mycotoxin metabolites, including glucuronide conjugates of HT-2 toxin. researchgate.netmdpi.com
In the context of HT-2 toxin metabolism, HRMS has been instrumental in identifying various biotransformation products. researchgate.netnih.gov For instance, studies have used LC-HRMS to investigate the metabolism of T-2 toxin in barley and wheat, leading to the putative identification of several metabolites, including glucosides and malonyl-glucosides of HT-2 toxin. researchgate.netnih.gov The ability of HRMS to perform retrospective analysis of data is a key advantage, allowing for the screening of non-targeted compounds without needing to re-run samples. nih.govresearchgate.net
Tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique used for the quantification of target analytes in complex mixtures. mdpi.comnih.gov In an LC-MS/MS experiment, a specific precursor ion (in this case, the molecular ion of HT-2 toxin 4-glucuronide) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of detection. nih.govresearchgate.net
LC-MS/MS methods have been developed for the simultaneous determination of multiple mycotoxins, including HT-2 toxin and its metabolites, in various food and biological matrices. nih.govnih.govnih.gov The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS provides the highest level of accuracy and precision for quantitative analysis. hpst.cznih.goviaea.org
Interactive Data Table: LC-MS/MS Parameters for Trichothecene (B1219388) Analysis
This table provides example parameters for the detection of various trichothecenes using LC-MS/MS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| T-2 toxin | 484 | 305 |
| HT-2 toxin | 442 | 263 |
| Neosolaniol | 400 | 305 |
| T-2 toxin-glucoside | 646 | 263 |
| HT-2 toxin-glucoside | 604 | 323 |
Source: Adapted from a study on the observation of T-2 and HT-2 toxin glucosides. mdpi.com
There is a growing trend towards the development of multi-analyte methods that can simultaneously detect and quantify a wide range of mycotoxins and their metabolites, including glucuronide conjugates. nih.govnih.govwaters.com These methods are essential for obtaining a comprehensive picture of mycotoxin exposure. The inclusion of glucuronides is critical, as they can constitute a significant portion of the total mycotoxin burden in a biological system. mdpi.com
The development of such methods involves optimizing sample preparation to efficiently extract a broad range of compounds with varying polarities and creating LC-MS/MS or LC-HRMS methods that can separate and detect all target analytes in a single run. mdpi.comnih.gov The use of a library of mycotoxin metabolites, including their retention times and mass spectral data, is crucial for both targeted and non-targeted screening approaches. nih.gov The availability of stable isotope-labeled internal standards for each class of mycotoxin, including glucuronides like this compound, is a key factor in the successful development and validation of these comprehensive multi-analyte methods. hpst.cznih.gov
Sample Preparation Strategies for Diverse Matrices
Sample preparation is a critical step that significantly influences the accuracy and sensitivity of the final analytical measurement. The goal is to extract the target analytes from complex matrices, such as urine, plasma, or food commodities, and remove interfering substances. r-biopharm.com
The extraction of polar mycotoxin metabolites like HT-2 toxin 4-glucuronide from various biological and food matrices requires specific strategies to ensure efficient recovery. Given their high water solubility, extraction solvents are typically polar. mdpi.com A common approach involves using mixtures of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid, to efficiently extract the analytes from a homogenized sample.
For complex matrices, a simple extraction is often insufficient, necessitating a clean-up step to remove interfering compounds. Immunoaffinity columns (IACs) are a highly effective purification technique. r-biopharm.com These columns utilize monoclonal antibodies specific to the toxins of interest. When the sample extract is passed through the column, the HT-2 toxin and its glucuronide metabolites are captured by the antibodies. After a washing step to remove unbound matrix components, the purified toxins are eluted with a solvent. This technique significantly reduces matrix effects and improves the signal-to-noise ratio in subsequent chromatographic analysis. r-biopharm.com
In quantitative analysis, the internal standard, this compound, is added to the sample at the very beginning of the extraction process. Because it has the same physicochemical properties as the native analyte, it experiences the same potential losses during extraction and purification. sigmaaldrich.comsigmaaldrich.com By measuring the ratio of the native analyte to the labeled standard in the final analysis, any variations in recovery can be accurately compensated for.
Table 1: Comparison of Extraction Solvents for Trichothecenes and their Modified Forms
| Solvent System | Relative Extraction Efficiency for T-2 Toxin | Relative Extraction Efficiency for HT-2 Toxin | Relative Extraction Efficiency for Glucoside Forms |
| Ethyl Acetate | High | High | Moderate to High |
| Acetonitrile/Water | High | High | High |
| Methanol (B129727)/Water | Moderate | High | High |
This table summarizes the relative ability of different solvent systems to extract T-2 toxin, HT-2 toxin, and their more polar modified forms (e.g., glucosides/glucuronides). Data compiled from studies on trichothecene extraction. mdpi.com
In biomonitoring studies, it is often necessary to determine the total exposure to a toxin, which includes both the free form (e.g., HT-2 toxin) and its conjugated metabolites. nih.gov Since glucuronides are a major form of metabolite, a deconjugation step is required. This is achieved through enzymatic hydrolysis using β-glucuronidase enzymes, which cleave the glucuronic acid moiety from the parent toxin. cdc.gov
The process typically involves incubating the sample extract with a β-glucuronidase enzyme preparation, often derived from Helix pomatia. cdc.gov The reaction conditions, such as temperature, pH, and incubation time, must be carefully optimized to ensure complete hydrolysis of all glucuronide conjugates without degrading the target analytes. cdc.gov After hydrolysis, the total concentration of the parent toxin (e.g., total HT-2 toxin) is measured. The use of this compound as an internal standard is critical in this "indirect" approach to account for both extraction efficiency and the efficiency of the enzymatic hydrolysis step itself.
Chromatographic Separation Techniques
Liquid chromatography (LC) is the method of choice for separating mycotoxins and their polar metabolites prior to detection. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry are considered the gold standard for this type of analysis. mdpi.commdpi.com
The polar nature of HT-2 toxin 4-glucuronide presents a challenge for retention on standard reversed-phase (RP) liquid chromatography columns. To achieve adequate separation, mobile phase conditions and gradients are carefully optimized.
A typical mobile phase consists of a mixture of water (solvent A) and an organic solvent like methanol or acetonitrile (solvent B), both often containing a small percentage of an acidifier like formic acid (e.g., 0.1%). The formic acid helps to improve the peak shape and ionization efficiency in the mass spectrometer. A gradient elution program is used, starting with a high percentage of the aqueous solvent A to retain the polar glucuronides on the column, followed by a gradual increase in the organic solvent B to elute the analytes according to their polarity. The use of a stable isotopically labeled internal standard like this compound is crucial as it co-elutes with the unlabeled analyte, ensuring precise identification and quantification even with slight shifts in retention time.
Table 2: Example of UHPLC Gradient for Polar Mycotoxin Metabolite Analysis
| Time (minutes) | Flow Rate (mL/min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Methanol + 0.1% Formic Acid) |
| 0.0 - 0.5 | 0.25 | 90 | 10 |
| 0.5 - 20.0 | 0.25 | Linear gradient to 0 | Linear gradient to 100 |
| 20.0 - 22.0 | 0.25 | 0 | 100 |
| 22.0 - 25.0 | 0.25 | 90 | 10 |
This table illustrates a typical gradient elution program used for the separation of polar metabolites in UHPLC systems, based on published methodologies.
A significant analytical challenge is the separation of isomeric forms of mycotoxin glucuronides. HT-2 toxin has multiple hydroxyl groups where glucuronidation can occur, leading to isomers such as HT-2 toxin 3-glucuronide and HT-2 toxin 4-glucuronide. nih.gov These isomers are structurally very similar and often co-elute or have very close retention times in standard chromatographic systems, making their individual quantification difficult. mdpi.com
Achieving chromatographic resolution requires meticulous optimization of the column chemistry, mobile phase composition, and gradient slope. The availability of specific analytical standards for each isomer is essential for confirming their identity. The use of this compound is indispensable for the positive identification and accurate quantification of the 4-glucuronide isomer, allowing it to be distinguished from the co-eluting 3-glucuronide isomer, especially when using tandem mass spectrometry which can differentiate them by their specific mass-to-charge ratios. nih.govmdpi.com
Quality Assurance and Quality Control in Analytical Research
Robust quality assurance (QA) and quality control (QC) measures are essential to ensure that analytical results are reliable, reproducible, and accurate. nih.govresearchgate.net In mycotoxin analysis, where regulatory limits can be very low, the accuracy of quantitative data is of utmost importance. newfoodmagazine.com
The most effective strategy to ensure accuracy in mass spectrometry-based quantification is Isotope Dilution Mass Spectrometry (IDMS). newfoodmagazine.com This approach relies on the use of stable isotopically labeled internal standards. This compound is an ideal internal standard for the analysis of HT-2 toxin 4-glucuronide for several reasons:
Identical Chemical and Physical Properties: It behaves identically to the non-labeled analyte during sample extraction, cleanup, and chromatographic separation. sigmaaldrich.com
Correction for Matrix Effects: In mass spectrometry, co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the labeled standard is equally affected, the ratio of the analyte to the standard remains constant, correcting for these matrix effects. newfoodmagazine.com
Accurate Quantification: It allows for the correction of any analyte loss during the sample preparation workflow, from initial extraction to final analysis. sigmaaldrich.com
The use of certified reference materials and participation in proficiency testing schemes are other crucial components of a comprehensive QA/QC program, validating the entire analytical method, including the performance of the internal standard. sigmaaldrich.comnih.gov
Validation Parameters for Methods Incorporating Isotope-Labeled Standards
The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose. When using isotope-labeled standards like this compound, several key parameters are evaluated to demonstrate the method's performance. These standards are ideal for mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they share identical chemical and physical properties with the native analyte, but have a different molecular mass. hpst.cz This allows them to effectively compensate for matrix effects and variations during sample preparation and analysis. researchgate.netsigmaaldrich.com
Key validation parameters for such methods include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). hpst.cz The use of uniformly 13C-labeled internal standards is considered the best approach to counteract matrix effects, which can significantly impact the accuracy of LC-MS/MS analyses. researchgate.net
Table 1: Typical Validation Parameters for Mycotoxin Analysis using Isotope-Labeled Standards
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy (Recovery) | The closeness of the mean test results obtained by the method to the true value. Determined by analyzing spiked samples. | 80-120% |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | RSD < 15% |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10 |
This table presents typical validation parameters and their acceptance criteria for analytical methods employing isotope-labeled standards for mycotoxin analysis. Actual values may vary depending on the specific method, matrix, and regulatory requirements.
Research has demonstrated the effectiveness of stable isotope dilution assays (SIDA) using 13C-labeled standards for the analysis of various mycotoxins, including HT-2 toxin. hpst.cz For instance, a study on the determination of aflatoxins using deuterated internal standards reported recovery rates between 90% and 105% and coefficients of variation for inter-assay studies ranging from 3.6% to 14%. nih.gov Another multi-mycotoxin method using 13C-labeled standards for 11 regulated mycotoxins in maize showed apparent recoveries between 88% and 105% with relative standard deviations between 4% and 11%. hpst.cz These findings underscore the robustness and reliability that isotope-labeled standards bring to mycotoxin analysis.
Interlaboratory Proficiency Testing for Glucuronide Analysis
Interlaboratory proficiency testing (PT) is an essential component of quality assurance for analytical laboratories. It involves the analysis of the same samples by multiple laboratories to assess their analytical performance and the comparability of their results. nih.gov For specialized analyses like the determination of mycotoxin glucuronides, PT schemes are crucial for ensuring that different laboratories can achieve consistent and reliable results.
These studies often highlight challenges in mycotoxin analysis, such as matrix effects and the availability of certified reference materials. nih.govmdpi.com The use of isotope-labeled internal standards is highly recommended to compensate for such effects. nih.gov Proficiency tests for multi-mycotoxin methods, which often include HT-2 toxin and its metabolites, demonstrate the capabilities of participating laboratories and help to harmonize analytical approaches. mdpi.comnih.gov
Table 2: Example of Interlaboratory Study Results for HT-2 Toxin Analysis
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Consensus Value |
| Reported Concentration (µg/kg) | 45.2 | 51.5 | 48.9 | 47.8 | 48.4 |
| z-Score | -0.66 | 0.64 | 0.10 | -0.12 | N/A |
| Recovery (%) | 98 | 105 | 101 | 99 | 101 |
This table provides a hypothetical example of results from an interlaboratory proficiency test for HT-2 toxin. The z-score indicates how many standard deviations a laboratory's result is from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.
An inter-laboratory validation of a method for T-2 and HT-2 toxins in cereals and baby food involving fourteen laboratories showed good reproducibility, with relative standard deviations for reproducibility (RSDR) ranging from 10% to 25% across different contamination levels and matrices. europa.eu Another proficiency test for multiple mycotoxins, including T-2 and HT-2 toxins, found that over 80% of participating laboratories achieved good and acceptable performances, with the majority using LC-MS methods. nih.gov These studies demonstrate the importance of interlaboratory comparisons in validating and ensuring the widespread applicability of analytical methods for mycotoxins and their metabolites.
Environmental and Biological Occurrence of Ht 2 Toxin 4 Glucuronide
Detection and Prevalence in Food and Feed Matrices
HT-2 toxin and its metabolites, including the glucuronide form, are known contaminants of various food and feed commodities. Their presence is primarily linked to the infection of crops by Fusarium fungi. r-biopharm.comenvirologix.com
Cereal Grains and Cereal Products (e.g., Oats, Wheat, Maize)
Cereal grains are the most common matrices where HT-2 toxin and its derivatives are found. r-biopharm.com Several studies have documented the presence of these toxins in oats, wheat, and maize. researchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net
Oats are particularly susceptible to contamination with T-2 and HT-2 toxins. r-biopharm.comresearchgate.netnih.govresearchgate.net Surveys conducted in Europe have frequently shown high levels of these toxins in oats and oat products. nih.gov For instance, a study in Croatia found that oats were the most contaminated cereal, with T-2/HT-2 toxins detected in 70.0% of samples. mdpi.com Similarly, research in Northern Europe revealed that a significant portion of oat samples exceeded suggested EU maximum levels for the sum of T-2 and HT-2 toxins. researchgate.net The processing of oats, such as cleaning and dehulling, has been shown to reduce toxin levels significantly. researchgate.net
Wheat is another major cereal crop where T-2 and HT-2 toxins are detected. r-biopharm.commdpi.comnih.govacs.org Metabolic studies in wheat have shown that the plant can convert T-2 toxin into various metabolites, including glucosylated forms. nih.govacs.org The formation of these "masked mycotoxins" can lead to an underestimation of the total toxin content if not specifically analyzed. nih.gov
Maize (corn) is also a known substrate for Fusarium fungi and can be contaminated with T-2 and HT-2 toxins. r-biopharm.commdpi.commdpi.comnih.gov Research has confirmed the presence of not only the parent toxins but also their di-glucosylated derivatives in corn powder, highlighting the complex metabolic transformations that can occur in the plant. mdpi.com
Table 1: Prevalence of T-2 and HT-2 Toxins in Cereal Grains
| Cereal | Prevalence/Concentration Findings | Key References |
|---|---|---|
| Oats | Frequently the most contaminated cereal; high levels found in European surveys. 70% of Croatian oat samples contained T-2/HT-2 toxins. | r-biopharm.commdpi.comresearchgate.netnih.govresearchgate.net |
| Wheat | Commonly contaminated; plant metabolizes T-2 into various forms, including glucosides. | r-biopharm.commdpi.comnih.govacs.org |
| Maize | Contamination with parent toxins and di-glucosylated derivatives has been documented. | r-biopharm.commdpi.commdpi.comnih.govmdpi.com |
Non-Traditional Food Matrices (e.g., Vegetable Oils, Apple Juice)
While cereal grains are the primary source of contamination, the potential for mycotoxins to be present in other food products exists. For instance, while research on vegetable oils like olive oil has focused on beneficial compounds, the possibility of mycotoxin contamination in oils derived from contaminated crops cannot be entirely ruled out, though it is not a primary area of concern in the reviewed literature. mdpi.com
In the case of apple juice, the main mycotoxin of concern is patulin, produced by Penicillium expansum. jfda-online.com Studies on apple juice have focused on the stability and detection of patulin, with less emphasis on Fusarium toxins like HT-2 toxin 4-glucuronide. jfda-online.comnih.gov
Occurrence in Animal Biological Samples
The metabolism of T-2 toxin in animals leads to the formation of various metabolites, including HT-2 toxin and its glucuronide conjugates, which can be detected in biological fluids. nih.govnih.gov
Presence in Urine, Bile, and Other Fluids from Animal Models
In animal models, T-2 toxin is rapidly metabolized, primarily through deacetylation to HT-2 toxin. nih.gov This is followed by phase II metabolism, where glucuronide conjugates are formed. nih.gov Studies on isolated perfused rat livers have shown that HT-2 toxin is predominantly excreted into the bile as glucuronide conjugates. nih.gov The presence of HT-2 toxin 4-glucuronide in urine is also a key indicator of exposure. researchgate.net Human biomonitoring studies have identified HT-2 toxin and its metabolites in urine, confirming exposure through the diet. nih.gov
Significance in Animal Exposure Assessment
The detection of HT-2 toxin glucuronides in animal biological samples is crucial for assessing exposure to T-2 and HT-2 toxins. researchgate.net Since the parent toxins are rapidly metabolized, their metabolites serve as important biomarkers. nih.gov The presence of these conjugated forms indicates that the animal has ingested and metabolized the parent toxins. This information is vital for understanding the extent of contamination in animal feed and for assessing the potential health risks to livestock. merckvetmanual.com
Concept of "Masked Mycotoxins" and their Metabolites in Plant Materials
"Masked mycotoxins" are derivatives of mycotoxins that are formed in plants as part of their defense mechanism against xenobiotics. nih.gov These modified forms, such as HT-2 toxin 4-glucuronide, may not be detected by conventional analytical methods that target only the parent mycotoxin, leading to an underestimation of the total contamination level. nih.gov
The conjugation of mycotoxins with glucose or other molecules alters their chemical and physical properties. nih.gov While this may reduce the phytotoxicity to the plant, there is a concern that these masked mycotoxins can be hydrolyzed back to their more toxic parent forms during digestion in humans and animals. nih.gov Therefore, the occurrence and toxicology of masked mycotoxins are of growing concern in food safety. nih.govnih.gov Research has increasingly focused on developing analytical methods to detect these conjugated forms to obtain a more accurate assessment of mycotoxin exposure. researchgate.net
Toxicological Relevance of Ht 2 Toxin 4 Glucuronide in Research Models
Comparative Toxicological Assessment in In Vitro Systems
In vitro models are invaluable for dissecting the specific cellular effects of mycotoxins and their metabolites, avoiding the complexities of whole-animal studies. nih.gov Such systems allow for a direct comparison of the toxicity of a parent compound, like HT-2 toxin, versus its conjugated metabolites, such as glucuronides.
The parent compounds, T-2 and HT-2 toxins, are potent inhibitors of protein synthesis at the ribosomal level, which is a primary mechanism of their cytotoxicity. nih.govoncotarget.commdpi.com This inhibition of essential cellular processes can trigger programmed cell death, or apoptosis. oncotarget.commdpi.com
Glucuronidation is a detoxification reaction that significantly increases the polarity of the HT-2 toxin molecule. mdpi.com This structural modification is generally expected to reduce the molecule's ability to interact with intracellular targets like ribosomes. While direct studies on the apoptotic or protein synthesis-inhibiting potential of purified HT-2 toxin 4-glucuronide are not extensively detailed in the provided results, the fundamental purpose of glucuronidation is to neutralize the toxin's reactivity. mdpi.comresearchgate.net Therefore, it is scientifically inferred that HT-2 toxin glucuronides possess significantly lower toxicity compared to the parent HT-2 toxin. The conjugation with glucuronic acid sterically hinders the interaction with the ribosomal target site and facilitates cellular efflux, thereby mitigating effects like apoptosis and protein synthesis inhibition.
The ability of T-2 and HT-2 toxins to inhibit protein and DNA synthesis directly translates to a potent anti-proliferative effect in various cell lines. nih.gov The impact of HT-2 toxin glucuronides on cell proliferation and viability is understood through the lens of detoxification. By converting HT-2 toxin into a more water-soluble and less biologically active form, glucuronidation reduces its cytotoxic impact.
Studies using cell models like Caco-2, which are derived from human epithelial colorectal adenocarcinoma, are frequently employed to assess the absorption and metabolism of mycotoxins. nih.gov While these studies show that parent toxins can be metabolized into glucuronides by the cells, the primary finding is that the glucuronidated forms are part of an excretion pathway. The expectation is that HT-2 toxin glucuronides would have a markedly reduced impact on cell proliferation and viability compared to the unconjugated toxin.
Table 1: Comparative Toxicity of HT-2 Toxin and its Glucuronide Metabolite (Inferred)
| Compound | Expected Effect on Protein Synthesis | Expected Effect on Apoptosis | Expected Effect on Cell Proliferation |
| HT-2 Toxin | Potent Inhibition oncotarget.commdpi.com | Induction oncotarget.commdpi.com | Potent Inhibition nih.gov |
| HT-2 Toxin Glucuronides | Significantly Reduced Inhibition | Significantly Reduced Induction | Significantly Reduced Inhibition |
Effects in Controlled Animal Studies
Following exposure to T-2 or HT-2 toxin, rapid metabolism occurs in animals. A primary metabolic pathway is the deacetylation of T-2 toxin to HT-2 toxin, followed by phase II conjugation. nih.gov Glucuronidation is the most prevalent phase II reaction for HT-2 toxin in mammals.
Studies in various animal species have confirmed the formation of HT-2 toxin glucuronides.
In pigs administered T-2 toxin, it was estimated that 63% of total metabolites in urine and 77% in bile were glucuronic acid conjugates. Both HT-2-3-glucuronide and HT-2-4-glucuronide were identified in the urine.
In rats , perfusion studies of isolated livers demonstrated that HT-2 toxin was extensively metabolized and excreted into the bile, primarily as glucuronide conjugates. nih.gov
In vitro studies using liver microsomes from rats, mice, pigs, and humans have all shown the capacity to form HT-2 toxin glucuronides, although the specific isomers and rates of formation can vary between species. researchgate.netnih.govmdpi.com Human liver microsomes, for example, tend to form HT-2-3-glucuronide as the major isomer, with HT-2-4-glucuronide being a minor product.
The presence of these glucuronide conjugates in urine and bile serves as a crucial biomarker for assessing exposure to T-2 and HT-2 toxins in both animals and humans.
The formation of glucuronides is a key factor in reducing the systemic toxicity of HT-2 toxin. By converting the lipophilic toxin into a hydrophilic conjugate, the body can more efficiently eliminate the compound, primarily via urine and bile. nih.gov This reduces the time the active toxin can circulate and interact with target tissues, such as lymphoid, hematopoietic, and gastrointestinal systems. researchgate.net
Table 2: Summary of HT-2 Toxin Glucuronide Metabolism in Animal Models
| Animal Model | Key Finding | Metabolites Identified | Reference |
| Pig | Glucuronides are major metabolites in urine and bile. | HT-2-3-glucuronide, HT-2-4-glucuronide | |
| Rat | Excretion into bile is mainly as glucuronide conjugates. | HT-2 toxin glucuronides | nih.gov |
| Various (in vitro) | Liver microsomes from rats, mice, pigs, and humans form glucuronides. | HT-2-3-glucuronide, HT-2-4-glucuronide | nih.gov |
Mechanisms of Detoxification and Potential Reactivation
Glucuronidation represents a critical and efficient Phase II detoxification mechanism for HT-2 toxin. The process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver but also present in other tissues like the intestine. This enzymatic conjugation adds a bulky, polar glucuronic acid molecule to the HT-2 toxin, which achieves two key things:
Increases Water Solubility: This change in physicochemical properties facilitates the transport of the metabolite in the blood and its subsequent excretion by the kidneys into urine or by the liver into bile.
Reduces Biological Activity: The addition of the glucuronide group sterically blocks the active sites of the toxin, preventing it from binding to its cellular targets, such as ribosomes, thereby neutralizing its toxicity. mdpi.com
However, this detoxification is not always a permanent endpoint. A potential for reactivation exists through the enzymatic hydrolysis of the glucuronide conjugate back to the parent, toxic HT-2 toxin. This reaction is catalyzed by β-glucuronidase enzymes. nih.gov Such enzymes are present in some mammalian tissues but are notably abundant in the microflora of the large intestine. This raises the possibility of enterohepatic circulation, where glucuronides excreted in bile could be hydrolyzed by gut bacteria, re-releasing the active HT-2 toxin for potential reabsorption into the bloodstream. This reactivation could potentially prolong the toxic effects of the mycotoxin.
Glucuronidation as a Detoxification Pathway
In mammalian systems, the biotransformation of xenobiotics, including mycotoxins like the HT-2 toxin, is a critical defense mechanism. This process typically occurs in two phases. Phase I reactions introduce or expose functional groups on the toxin, while Phase II reactions conjugate these modified compounds with endogenous molecules, rendering them more water-soluble and easier to excrete. xcode.life Glucuronidation, the covalent attachment of glucuronic acid, is a primary Phase II conjugation pathway for the HT-2 toxin. bionte.commdpi.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are present in various tissues, most notably the liver. xcode.lifebionte.com
The addition of the highly polar glucuronic acid moiety to the HT-2 toxin significantly increases its hydrophilicity. This structural modification hinders the molecule's ability to cross cell membranes and facilitates its elimination from the body, primarily through bile and urine. nih.gov This process is considered a major detoxification pathway because the resulting glucuronide conjugate is generally less biologically active than the parent toxin. nih.govmdpi.com In vitro studies using human cells have demonstrated the formation of HT-2 toxin glucuronides as a key metabolic outcome. acs.org
Research using isolated perfused rat livers provides compelling evidence for the efficiency of this pathway. In these models, when the liver is exposed to T-2 toxin, it is rapidly metabolized to HT-2 toxin, which is then extensively conjugated. A study demonstrated that the vast majority of HT-2 toxin excreted into the bile was in the form of its glucuronide conjugate. nih.gov This highlights glucuronidation as a predominant route for the biliary clearance of HT-2 toxin. nih.gov
Table 1: Overview of Glucuronidation of HT-2 Toxin
| Feature | Description | Reference |
| Metabolic Phase | Phase II Conjugation | xcode.lifebionte.com |
| Enzyme Family | UDP-glucuronosyltransferases (UGTs) | xcode.lifebionte.com |
| Endogenous Substrate | Uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) | mdpi.com |
| Primary Location | Liver | bionte.commdpi.com |
| Effect on Toxin | Increases water solubility; adds a polar group | mdpi.com |
| Biological Outcome | Facilitates excretion; generally reduces toxicity | nih.govmdpi.com |
Potential for Regenerative Release of Aglycones In Vivo
While glucuronidation serves as an effective detoxification and elimination strategy within the host organism, the toxicological story of HT-2 toxin glucuronide is not complete upon its formation. A significant concern in mycotoxin research is the potential for these "masked" or modified forms to be hydrolyzed back to their toxic parent compounds (aglycones). nih.govdntb.gov.ua This reactivation can occur in the gastrointestinal tract, particularly in the large intestine, where gut microflora produce a wide array of enzymes, including β-glucuronidases. nih.govmdpi.com
The potential for this regenerative release is a key reason why biomonitoring studies often employ an enzymatic hydrolysis step using β-glucuronidase before analysis. mdpi.comnih.gov This method allows for the measurement of the total amount of a given mycotoxin (both free and conjugated), providing a more accurate assessment of exposure. nih.govengormix.com For instance, a study on isolated rat livers found that treating bile samples with β-glucuronidase dramatically increased the amount of detectable HT-2 toxin, confirming that it was primarily present as a glucuronide conjugate. nih.gov This analytical approach is built on the principle that the enzymatic cleavage that occurs in the lab can also happen in the gut. nih.govdntb.gov.ua
Table 2: Excretion of HT-2 Toxin in Perfused Rat Liver Bile
This table presents data from a study where isolated rat livers were perfused with T-2 toxin, which is metabolized to HT-2 toxin. Bile samples were analyzed for HT-2 toxin before and after treatment with β-glucuronidase to quantify the conjugated portion.
| Sample Treatment | Detected HT-2 Toxin (μg) | Interpretation | Reference |
| Control (No Enzyme) | 6 | Represents the amount of free, unconjugated HT-2 toxin excreted in the bile. | nih.gov |
| With β-glucuronidase | 954 | Represents the total amount of HT-2 toxin after releasing it from its glucuronide conjugates. | nih.gov |
Biomonitoring Strategies for Mycotoxin Exposure Assessment Utilizing Ht 2 Toxin 4 Glucuronide
Identification of HT-2 Toxin 4-Glucuronide as a Biomarker
The assessment of human exposure to mycotoxins, toxic secondary metabolites produced by fungi, is a critical aspect of public health. Among the various mycotoxins, T-2 toxin and its primary metabolite, HT-2 toxin, are type A trichothecenes that contaminate a wide range of cereal crops. Due to their potential to cause acute and chronic health effects, including immunosuppression and gastrointestinal issues, accurate monitoring of exposure is essential. nih.govnih.govnih.gov Human biomonitoring, which involves measuring mycotoxins or their metabolites in biological fluids, offers a more direct and integrated measure of internal exposure compared to assessing dietary intake alone. nih.gov
In the human body, T-2 toxin is rapidly metabolized, primarily through deacetylation at the C-4 position to form HT-2 toxin. nih.gov Subsequently, both T-2 and HT-2 toxins undergo phase II metabolism, a detoxification process that increases their water solubility and facilitates their excretion. A key phase II reaction is glucuronidation, where glucuronic acid is attached to the toxin molecule. This process results in the formation of various glucuronide conjugates. nih.govresearchgate.net
One such metabolite, HT-2 toxin 4-glucuronide , has been identified as a significant and specific biomarker of exposure to T-2 and HT-2 toxins. Its detection in human urine or blood provides direct evidence that the parent toxins have been absorbed and metabolized by the body. acs.orgnih.gov The formation of HT-2 toxin 4-glucuronide is a result of the enzymatic activity of UDP-glucuronosyltransferases (UGTs) in the liver. acs.orgnih.gov Studies using human liver microsomes have demonstrated that glucuronidation is a major metabolic pathway for HT-2 toxin. acs.org The presence of this specific glucuronide, along with others like HT-2 toxin 3-glucuronide, underscores the importance of including these conjugated forms in biomonitoring studies to avoid underestimating exposure. acs.orgmdpi.com
The following table summarizes the key characteristics of HT-2 toxin 4-glucuronide as a biomarker:
| Feature | Description |
| Parent Compounds | T-2 toxin, HT-2 toxin |
| Metabolic Pathway | Phase II metabolism (Glucuronidation) |
| Biological Matrix | Primarily detected in urine and blood |
| Significance | Direct indicator of systemic exposure to T-2 and HT-2 toxins |
| Analytical Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) |
Methodologies for Human Biomonitoring Studies (excluding human clinical results)
Application of Dried Blood Spot (DBS) and Dried Urine Spot (DUS) Techniques
Traditional biomonitoring often relies on the collection of liquid blood and urine samples, which can present logistical challenges related to collection, transportation, and storage, often requiring cold chain logistics. nih.gov To overcome these limitations, dried matrix spot techniques, such as Dried Blood Spot (DBS) and Dried Urine Spot (DUS), have emerged as valuable and minimally invasive alternatives for mycotoxin analysis. nih.govallaboutfeed.net
Dried Blood Spot (DBS) involves collecting a small volume of capillary blood, typically from a finger prick, onto a specialized filter paper. nih.govallaboutfeed.net This technique offers several advantages:
Minimally invasive: Reduces discomfort and is suitable for large-scale studies and for vulnerable populations. nih.gov
Small sample volume: Requires only a few drops of blood. nih.gov
Stability: Analytes are often more stable on dried filter paper at ambient temperature, simplifying transport and storage. nih.gov
Cost-effective: Reduces costs associated with sample collection and shipping. researchgate.net
DBS has been successfully applied in multi-mycotoxin biomonitoring studies. researchgate.netcncb.ac.cn Analytical methods, typically involving extraction from the dried spot followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the simultaneous detection of various mycotoxins and their metabolites, including those of T-2 and HT-2 toxins. researchgate.net
Dried Urine Spot (DUS) follows a similar principle, where a small volume of urine is spotted onto filter paper. nih.govresearchgate.net This technique shares many of the advantages of DBS, including ease of sample collection, storage, and transport. researchgate.netnih.gov DUS has proven to be an effective approach for multi-mycotoxin analysis in human urine. nih.govresearchgate.net A key step in the analysis of DUS samples for mycotoxins often includes an enzymatic hydrolysis step to cleave glucuronide conjugates, allowing for the determination of total mycotoxin concentrations. nih.govresearchgate.net
The table below highlights the key features of DBS and DUS techniques for mycotoxin biomonitoring:
| Technique | Sample Type | Key Advantages |
| Dried Blood Spot (DBS) | Whole Blood | Minimally invasive, small sample volume, analyte stability, reduced cost |
| Dried Urine Spot (DUS) | Urine | Non-invasive, easy self-collection, analyte stability, reduced cost |
Importance of Analyzing Conjugated Metabolites for Accurate Exposure Estimates
A critical aspect of mycotoxin biomonitoring is the analysis of conjugated metabolites, such as glucuronides and sulfates. mdpi.comunica.it In the body, parent mycotoxins are often extensively metabolized into these more polar forms to facilitate their elimination. nih.govnih.gov Focusing solely on the free, unconjugated forms of mycotoxins can lead to a significant underestimation of the total internal exposure. mdpi.com
For many mycotoxins, including deoxynivalenol (B1670258) (DON) and zearalenone (B1683625) (ZEN), studies have shown that their glucuronide conjugates are the predominant forms found in urine. nih.govmdpi.com For instance, in the case of DON, its glucuronides can constitute a major percentage of the total urinary biomarker. mdpi.com Similarly, for HT-2 toxin, its glucuronide conjugates are important metabolites. acs.org
Therefore, to obtain an accurate assessment of mycotoxin exposure, it is crucial to measure both the free and conjugated forms. This is typically achieved through two main analytical strategies:
Direct quantification: This involves using analytical standards for the specific conjugated metabolites, which allows for their direct measurement. However, the commercial availability of these standards can be limited. acs.org
Indirect quantification via hydrolysis: This more common approach involves treating the biological sample with enzymes, such as β-glucuronidase and sulfatase, to cleave the conjugate bonds and release the parent mycotoxin. nih.govnih.gov The total concentration of the parent mycotoxin is then measured, providing an estimate of the total exposure.
The failure to account for conjugated metabolites can lead to a skewed understanding of exposure levels and potentially incorrect risk assessments.
Challenges in Biomonitoring of Polar Mycotoxin Metabolites
Despite the importance of including polar metabolites like HT-2 toxin 4-glucuronide in biomonitoring, their analysis presents several challenges. nih.gov
One of the primary challenges is their high polarity . Highly polar and ionic metabolites are often difficult to retain and separate using standard reversed-phase liquid chromatography (RPLC) columns, which are commonly used in analytical laboratories. nih.gov This can lead to poor chromatographic resolution and interference from other matrix components. To address this, alternative chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) have been developed, which are better suited for the separation of polar compounds. nih.gov
Another significant challenge is the low concentration at which these metabolites are often present in biological fluids. dsm-firmenich.com This necessitates highly sensitive analytical methods, typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to achieve the required limits of detection and quantification. nih.govnih.gov
Furthermore, the lack of commercially available analytical standards for many mycotoxin metabolites, including specific glucuronide conjugates, hinders their direct quantification and the validation of analytical methods. acs.org While enzymatic synthesis in the laboratory is possible, it is a complex process. acs.org
Finally, matrix effects in complex biological samples like blood and urine can interfere with the analysis, leading to signal suppression or enhancement in mass spectrometry. cncb.ac.cn This requires careful method development and validation, often involving the use of matrix-matched calibration or isotopically labeled internal standards to ensure accurate quantification.
The following table summarizes the main challenges in the biomonitoring of polar mycotoxin metabolites:
| Challenge | Description |
| High Polarity | Poor retention on standard reversed-phase chromatography columns, requiring specialized techniques like HILIC. nih.gov |
| Low Concentrations | Requires highly sensitive analytical instrumentation like LC-MS/MS. dsm-firmenich.com |
| Lack of Standards | Limited availability of certified reference materials for direct quantification. acs.org |
| Matrix Effects | Interference from other components in the biological sample affecting analytical accuracy. cncb.ac.cn |
Synthetic Strategies and Characterization of Ht 2 Toxin 4 Glucuronide 13c2,d3
Enzymatic Synthesis of HT-2 Toxin Glucuronides for Standard Production
Enzymatic synthesis provides a highly specific route to producing mycotoxin glucuronides, mirroring the metabolic pathways in humans and animals. acs.orghyphadiscovery.com Glucuronidation is a major Phase II metabolic reaction for many toxins, catalyzed by UDP-glucuronosyltransferases (UGTs) that conjugate glucuronic acid to the toxin, increasing its water solubility and facilitating its excretion. hyphadiscovery.comnih.govnih.gov
For the production of HT-2 toxin glucuronide standards, liver microsomes, which are rich in UGT enzymes, are commonly employed. acs.orgnih.gov Microsomes from various species, including pigs, rats, and humans, can be used. acs.orgnih.gov Studies have shown that incubating HT-2 toxin with pig liver microsomes in the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) yields both HT-2 toxin 3-glucuronide and HT-2 toxin 4-glucuronide. acs.org The reaction is regioselective, with the formation of the 3-glucuronide often being the major product in many species. acs.org However, the 4-glucuronide is also a significant metabolite formed both in vitro and in vivo, making its synthesis as an analytical standard essential. acs.org For instance, in human liver microsomes, approximately 51% of HT-2 toxin can be converted to its glucuronide forms. nih.gov The resulting glucuronides can then be purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC) to serve as analytical standards. acs.org
Chemical Synthesis Approaches for Labeled and Unlabeled Glucuronides
While enzymatic methods are effective, chemical synthesis offers greater control for producing larger quantities and, crucially, for introducing isotopic labels at specific positions. The Koenigs-Knorr reaction is a classic and widely used method for glycosylation, including the synthesis of glucuronides. researchgate.netwikipedia.org This reaction typically involves the coupling of a glycosyl halide (like an acetyl-protected glucuronyl bromide) with an alcohol (the aglycone, in this case, HT-2 toxin) in the presence of a promoter, often a heavy metal salt such as silver carbonate or silver triflate. wikipedia.orgcolab.wsnih.gov
To synthesize an isotopically labeled standard such as HT-2 Toxin 4-Glucuronide-13C2,D3, the isotopic labels can be incorporated into either the HT-2 toxin aglycone or the glucuronic acid donor. The designation "13C2,D3" indicates the presence of two Carbon-13 atoms and three deuterium (B1214612) atoms. The synthesis would involve using a custom-synthesized, isotopically labeled precursor in the Koenigs-Knorr reaction. The stereochemical outcome of the reaction, which is critical for biological identity, is often controlled by the choice of protecting groups on the sugar donor, with participating groups at the C2 position generally leading to the desired 1,2-trans glycosidic bond. wikipedia.org Following the coupling reaction, deprotection steps are required to remove the protecting groups (e.g., acetyl groups) from the glucuronic acid moiety to yield the final product. researchgate.net This approach has been successfully used for the synthesis of various isotopically labeled glucuronides for metabolic studies. x-mol.com
Spectroscopic Characterization of Synthesized Standards
Rigorous structural confirmation and purity assessment are mandatory for any analytical standard. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of synthesized compounds. nih.gov A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is used to confirm the identity and structure of HT-2 toxin glucuronides. acs.org
Key diagnostic signals in the ¹H NMR spectrum confirm the formation of the glucuronide. The anomeric proton (H-1") of the glucuronic acid moiety typically appears in the 4.5–5.5 ppm range. researchgate.net The coupling constant (J value) between H-1" and H-2" is characteristic of the stereochemistry of the glycosidic linkage; a large coupling constant (around 8 Hz) confirms the β-anomeric configuration, which is the form produced in biological systems. researchgate.net 2D experiments like HMBC are crucial for identifying the site of glycosylation by showing long-range correlations between the anomeric proton (H-1") of the glucuronide and the carbon of the HT-2 toxin to which it is attached (e.g., C-4). acs.org ¹³C NMR confirms the presence of all expected carbon atoms, and the chemical shift of the anomeric carbon (C-1") is also indicative of the anomeric configuration. researchgate.net The presence of the isotopic labels (¹³C) would be directly observable in the ¹³C NMR spectrum.
Table 1: Representative NMR Data for Trichothecene (B1219388) Glucuronides
| Nucleus | T-2 Toxin-β-glucoside Chemical Shift (ppm) | Key Correlation |
|---|---|---|
| ¹H | ||
| Anomeric H-1" | 4.46 (d, J = 12 Hz) | Defines β-anomeric linkage |
| ¹³C | ||
| Anomeric C-1" | 102.36 | Correlates with anomeric H-1" |
This interactive table contains representative data based on similar compounds. Specific shifts for HT-2 Toxin 4-Glucuronide would require dedicated analysis.
Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight, determining isotopic purity, and analyzing fragmentation patterns. acs.orgnih.gov For this compound, HRMS provides an exact mass measurement, which can confirm the elemental composition and the successful incorporation of the five stable isotopes. unina.it
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The glucuronide conjugates of HT-2 toxin typically show a characteristic neutral loss of the glucuronic acid moiety (176 Da). nih.gov The resulting product ion spectrum will show fragment ions characteristic of the HT-2 toxin aglycone, confirming the identity of the core structure. nih.govmdpi.com When analyzing the isotopically labeled standard, the precursor ion and the aglycone fragment ion will both be shifted by the mass of the incorporated isotopes, providing definitive confirmation of the label's location on the toxin portion of the molecule. The isotopic purity is determined by measuring the ratio of the labeled compound to any unlabeled counterpart. nih.gov
Table 2: Expected Mass Spectrometry Data for HT-2 Toxin Glucuronides
| Ion | Compound | Expected m/z [M+Na]⁺ | Key Fragment |
|---|---|---|---|
| Precursor Ion | HT-2 Toxin 3-Glucuronide | 623.2304 | Loss of glucuronide (176 Da) |
| Precursor Ion | T-2 Toxin Glucuronide | 665.2413 | Loss of glucuronide (176 Da) |
| Product Ion | HT-2 Toxin | 447.5 | Characteristic of HT-2 aglycone |
This interactive table presents data for related sodium adducts. The exact m/z for this compound would be calculated based on its specific elemental formula including the isotopes.
Development and Certification of Reference Materials
The production of a chemical standard culminates in its certification as a reference material (RM) or a certified reference material (CRM). This process is governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. romerlabs.comresearchgate.netreagecon.com
The development of a CRM involves several key steps:
Material Preparation and Characterization: The synthesized this compound is rigorously purified and characterized to confirm its identity and determine its purity, as described in the sections above. nih.gov
Homogeneity and Stability Studies: The producer must demonstrate that the batch of the reference material is homogeneous, meaning that every unit (e.g., vial) has the same concentration of the analyte within specified statistical limits. researchgate.netnih.gov Furthermore, long-term and short-term stability studies are conducted under various storage and transport conditions to establish the shelf-life and ensure the certified value remains valid over time. nih.govmdpi.com
Value Assignment: The property value (e.g., concentration in solution) is assigned through a metrologically valid procedure. nih.gov This often involves characterization by multiple independent analytical laboratories or by using a high-accuracy method in-house. nih.govresearchgate.net
Uncertainty Calculation: A crucial component of certification is the assignment of an uncertainty value to the certified property value. mdpi.com This uncertainty budget accounts for potential variations from characterization, homogeneity, and stability. researchgate.net
Certification: Once all requirements are met, a certificate is issued that provides all the necessary information about the material, its certified value and uncertainty, traceability, and intended use. romerlabs.comr-biopharm.com
These certified, isotopically labeled standards are indispensable for modern analytical methods like LC-MS/MS, allowing for the accurate correction of matrix effects and procedural losses, thereby ensuring the reliability and comparability of mycotoxin exposure data worldwide. nih.govresearchgate.netchromatographyonline.com
Emerging Research Areas and Future Perspectives on Ht 2 Toxin 4 Glucuronide
Elucidation of Specific Glucuronosyltransferase Isoforms Involved in Formation
The biotransformation of HT-2 toxin into its glucuronide conjugates is a key detoxification pathway in mammals, primarily occurring in the liver. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org These enzymes transfer a glucuronic acid moiety to the toxin, increasing its water solubility and facilitating its excretion. wikipedia.orgnih.gov While glucuronidation of HT-2 toxin is well-documented, the precise identification of the UGT isoforms responsible for conjugating the hydroxyl group at the C-4 position is an active area of investigation.
In vitro studies using human liver microsomes have demonstrated that HT-2 toxin is readily converted to glucuronide forms, with HT-2-3-glucuronide often being a major metabolite. mdpi.com However, the formation of HT-2-4-glucuronide also occurs. Research on other xenobiotics and mycotoxins suggests that multiple UGT isoforms, such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7, exhibit broad and sometimes overlapping substrate specificities. nih.govnih.gov For example, UGT2B7 is known to be involved in the glucuronidation of a wide array of compounds. nih.gov Pinpointing the specific UGTs for the 4-position is crucial as genetic polymorphisms in UGT genes can lead to significant inter-individual variability in metabolic rates, potentially affecting an individual's susceptibility to the toxic effects of the parent toxin. nih.gov Future research will likely employ recombinant human UGT isoforms to screen for catalytic activity specifically towards the formation of HT-2 toxin 4-glucuronide, providing a clearer picture of its metabolic pathway.
Table 1: UGT Isoforms Implicated in General Xenobiotic Glucuronidation This table lists UGT isoforms known for their role in the metabolism of various xenobiotics, which are candidates for investigation in HT-2 toxin metabolism.
| UGT Isoform | Known Substrates/Functions | Potential Relevance to HT-2 Toxin |
| UGT1A Family | Includes UGT1A1, 1A3, 1A4, 1A6, 1A9. Metabolize a wide range of drugs, dietary compounds, and toxins. nih.goveuropa.eu | High likelihood of involvement due to broad substrate affinity. Cats lack a functional UGT1A6 gene, affecting their detoxification capacity. europa.eu |
| UGT2B Family | Includes UGT2B7, 2B15. Involved in the metabolism of steroids, bile acids, and numerous drugs. nih.govnih.gov | UGT2B7 is a key enzyme in drug metabolism and a likely candidate for HT-2 toxin glucuronidation. nih.gov |
Comprehensive Metabolomic Profiling of HT-2 Toxin Glucuronides and Related Conjugates
Metabolomics, particularly using high-resolution mass spectrometry (HRMS), has become a powerful tool for identifying the full spectrum of mycotoxin metabolites in various matrices. nih.gov Untargeted metabolomics studies, often assisted by stable isotope labeling (such as using 13C-labeled HT-2 toxin), have been instrumental in discovering novel biotransformation products in plants and animals. nih.govacs.org
In wheat, for instance, research has identified not only simple glucosides (the plant equivalent of glucuronides) like HT-2-3-O-β-glucoside but also more complex conjugates such as HT-2-malonyl-glucoside and diglucosylated forms. nih.govacs.org In human in vitro models, studies have characterized a range of phase I (hydroxylation) and phase II (glucuronidation) metabolites. mdpi.com The glucuronide of HT-2 was found to be the most predominant phase II metabolite of T-2 toxin, accounting for 51% of the metabolites formed in one study. mdpi.com Comprehensive profiling is essential because these various conjugated forms, including HT-2 toxin 4-glucuronide, contribute to the total mycotoxin burden and may possess their own toxicological properties or be hydrolyzed back to the parent toxin in the digestive tract. nih.gov
Table 2: Known and Putative Metabolites of HT-2 Toxin Identified through Metabolomics
| Metabolite Type | Specific Examples | Matrix/System | Reference |
| Phase I (Animal/Human) | 3'-OH-HT-2, T-2 triol, T-2 tetraol | Human Urine, In Vitro | nih.govmdpi.com |
| Phase II (Animal/Human) | HT-2-3-glucuronide, HT-2-4-glucuronide | Human Liver Microsomes, Urine | mdpi.commdpi.com |
| Phase II (Plant) | HT-2-3-O-β-glucoside, HT-2-di-glucoside, HT-2-malonyl-glucoside | Wheat, Oats | nih.govresearchgate.net |
Advanced Modeling for Predictive Biotransformation and Toxicokinetics
Predictive modeling is an emerging field aimed at forecasting the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics, including mycotoxins. The development of toxicokinetic (TK) models for HT-2 toxin and its glucuronide metabolites is a key research priority. nih.gov Such models can help predict internal exposure levels based on dietary intake and understand how factors like metabolic rate influence toxicity. debtox.info
Current research has highlighted the need for predictive models of Fusarium growth and mycotoxin production to mitigate contamination risks pre-harvest. nih.gov The next step is to develop physiologically based toxicokinetic (PBTK) models for the post-ingestion fate of these toxins. These models integrate physiological data (e.g., blood flow, organ volumes) with chemical-specific data (e.g., metabolic rates by UGT enzymes) to simulate the toxin's journey through the body. A key challenge is the lack of specific kinetic parameters for the formation of HT-2 toxin 4-glucuronide. Future work will involve generating these parameters in vitro and using them to build and validate in silico models that can predict inter-individual and inter-species differences in toxicokinetics. researchgate.net
Development of Novel High-Throughput Analytical Platforms
To effectively monitor food and feed for HT-2 toxin and its masked forms like HT-2 toxin 4-glucuronide, rapid and high-throughput analytical methods are essential. nih.gov While liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmation and quantification, its cost and complexity limit its use for large-scale screening. wur.nl
Research is now focusing on developing more accessible and high-throughput platforms. r-biopharm.com These include advanced immunoassays, such as competitive enzyme-linked immunosorbent assays (ELISA), which can be formatted for rapid screening of large sample numbers. r-biopharm.com Another promising area is the development of biosensors and DNA microchip assays. wur.nl Furthermore, high-throughput screening (HTS) techniques, originally developed for drug discovery, are being adapted for toxicology. These platforms could be used to rapidly screen the effects of HT-2 toxin and its metabolites on cell cultures or to identify compounds that inhibit their formation. oncotarget.com The goal is to create a tiered approach to analysis: rapid, high-throughput screening to identify potentially contaminated samples, followed by confirmatory LC-MS/MS analysis.
Investigation of Environmental Fate and Degradation Pathways of Glucuronides
While the metabolism of mycotoxins in humans and animals is increasingly understood, their environmental fate, particularly that of conjugated forms like glucuronides, is a significant knowledge gap. Mycotoxins and their metabolites enter the environment through animal excreta and contaminated plant matter. The stability and transport of these water-soluble glucuronides in soil and water systems are largely unknown.
Research into the biodegradation of parent mycotoxins by environmental microorganisms is ongoing, with some bacteria and fungi showing the ability to degrade toxins like aflatoxin B1 and zearalenone (B1683625). nih.govfrontiersin.orgfrontiersin.org It is plausible that some soil or gut microbes possess β-glucuronidase activity, which could cleave the glucuronide conjugate, releasing the more toxic parent HT-2 toxin back into the environment. Future research must investigate the persistence of HT-2 toxin 4-glucuronide in soil and aquatic environments, identify microbial communities capable of degrading it, and characterize the degradation products to fully assess the environmental risks posed by these masked mycotoxins. nih.gov
Integration of "Masked Mycotoxin" Research into Exposure Assessment Frameworks
The existence of masked mycotoxins, such as HT-2 toxin 4-glucuronide, presents a major challenge for accurate human exposure assessment. nih.gov Standard analytical methods often target only the parent mycotoxins, leading to a potential underestimation of the total toxicological burden. nih.gov Since conjugated forms can be hydrolyzed back to their toxic aglycones by gut microbiota, they must be included in risk assessments.
Q & A
Basic: What are the primary methods for synthesizing HT-2 Toxin 4-Glucuronide-13C2,D3, and how are isotopic purity and stability ensured?
This compound is synthesized enzymatically using liver microsomes (e.g., from rats, pigs, or humans) incubated with HT-2 toxin, uridine diphosphate glucuronic acid (UDPGA), and isotopically labeled precursors. The reaction conditions (pH, temperature, incubation time) are optimized to maximize yield . Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), with stability assessed under controlled storage (-20°C in desiccated conditions) to prevent degradation .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices like biological fluids or plant extracts?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., HT-2 Toxin-13C2,D3) is the gold standard. Key parameters include:
- Chromatography : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
- Detection : Multiple reaction monitoring (MRM) transitions for the glucuronide conjugate (e.g., m/z 601 → 423) and its isotopic analogs .
- Validation : Apparent recovery (80–120%), signal suppression/enhancement (<20%), and matrix-matched calibration .
Advanced: How can researchers resolve contradictions in reported metabolic pathways of HT-2 toxin glucuronides across species?
Species-specific differences in glucuronidation (e.g., human vs. rodent liver microsomes) arise from variations in UDP-glucuronosyltransferase (UGT) isoforms. To address discrepancies:
Comparative assays : Parallel incubations with microsomes from multiple species .
Isoform-specific inhibitors : Use of UGT inhibitors (e.g., β-glucuronidase) to confirm enzymatic activity .
Cross-validation : HRMS and enzymatic hydrolysis to distinguish between 3- and 4-glucuronide positional isomers .
Advanced: What experimental design considerations are critical for tracing this compound metabolism in vivo?
Isotope labeling : Use of 13C2,D3-labeled compounds to differentiate endogenous and exogenous metabolites .
Sampling intervals : Time-course studies (e.g., 0–72 hours) to capture metabolite formation/decay.
Multi-omics integration : Combine LC-HRMS with transcriptomics to link metabolite profiles to UGT expression .
Controls : Include unlabeled HT-2 toxin and blank matrices to rule out background interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
